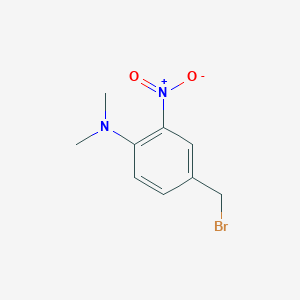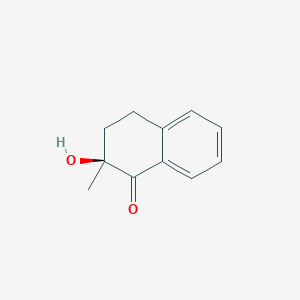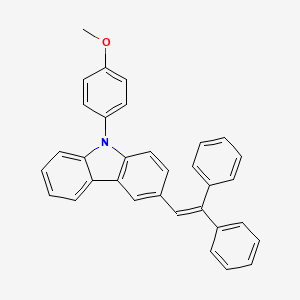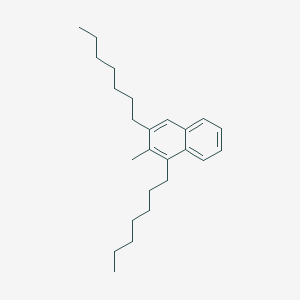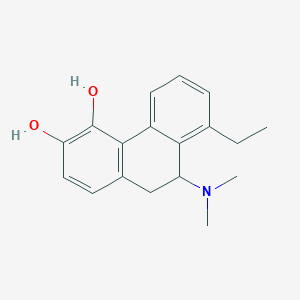
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a dimethylamino group, an ethyl group, and two hydroxyl groups attached to the phenanthrene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene derivatives followed by the introduction of the dimethylamino group and hydroxyl groups. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the alkylation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthrene derivatives.
Applications De Recherche Scientifique
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(Dimethylamino)-8-methyl-9,10-dihydrophenanthrene-3,4-diol
- 9-(Dimethylamino)-8-propyl-9,10-dihydrophenanthrene-3,4-diol
- 9-(Dimethylamino)-8-butyl-9,10-dihydrophenanthrene-3,4-diol
Uniqueness
9-(Dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol is unique due to the specific combination of functional groups and the phenanthrene skeleton. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
112060-08-9 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
9-(dimethylamino)-8-ethyl-9,10-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C18H21NO2/c1-4-11-6-5-7-13-16(11)14(19(2)3)10-12-8-9-15(20)18(21)17(12)13/h5-9,14,20-21H,4,10H2,1-3H3 |
Clé InChI |
BKBCUTKKIAFDIY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(CC3=C(C2=CC=C1)C(=C(C=C3)O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
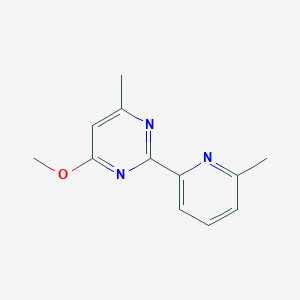
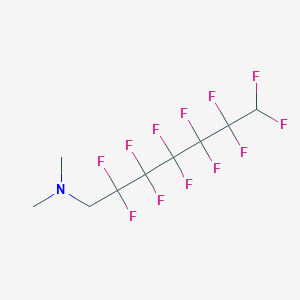
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
